

Structural Elucidation of Caramboxin: A 2D NMR Perspective

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Compound of Interest

Compound Name: Caramboxin

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caramboxin, a potent neurotoxin isolated from the star fruit (*Averrhoa carambola*), has garnered significant attention due to its severe neurological effects, particularly in individuals with pre-existing renal conditions.[1][2] The elucidation of its complex structure was a critical step in understanding its mechanism of action and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the structural characterization of **caramboxin**, with a primary focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a detailed analysis of the key 2D NMR experiments, including COSY, HSQC, and HMBC, that were instrumental in piecing together the molecular architecture of this unique non-proteinogenic amino acid. Furthermore, this document outlines detailed experimental protocols for the isolation of **caramboxin** and the acquisition of high-resolution 2D NMR data. Finally, we visualize the experimental workflow and the neurotoxic signaling pathway of **caramboxin** through illustrative diagrams.

Introduction

Caramboxin is a phenylalanine-like amino acid that acts as a potent agonist at ionotropic glutamate receptors, specifically NMDA and AMPA receptors.[1][3] This interaction leads to excessive neuronal excitation, resulting in symptoms ranging from hiccups and mental confusion to severe seizures and neurodegeneration.[1][4] The discovery and structural

elucidation of **caramboxin** were pivotal in definitively linking star fruit consumption to these neurotoxic outcomes.[3] Spectroscopic techniques, particularly 1D and 2D NMR, in conjunction with mass spectrometry, were central to this endeavor.[5] This guide serves as a technical resource for researchers interested in the methodologies employed for the structural determination of complex natural products like **caramboxin**.

Physicochemical and Spectroscopic Data of Caramboxin

The molecular formula of **caramboxin** was established as $C_{11}H_{13}NO_6$ by high-resolution mass spectrometry. The comprehensive analysis of its 1D and 2D NMR spectra was crucial for the complete assignment of its proton and carbon signals and, consequently, the determination of its intricate structure.

1D NMR Spectroscopic Data

The 1D 1H and ^{13}C NMR data for **caramboxin** are summarized in the table below. These assignments form the foundation for the interpretation of the 2D NMR correlation data.

Atom No.	¹ H Chemical Shift (δ, ppm)	Multiplicity	J (Hz)	¹³ C Chemical Shift (δ, ppm)
1	-	-	-	138.8
2	6.37	d	2.0	110.0
3	-	-	-	162.2
4	6.42	d	2.0	100.5
5	-	-	-	165.2
6	-	-	-	104.1
7	3.66 (A) / 3.18 (B)	dd / dd	14.0, 5.5 / 14.0, 8.0	35.9
8	4.25	dd	5.5, 8.0	53.5
9	-	-	-	172.8
10	-	-	-	171.2
11	3.80	s	-	55.4

Data compiled from literature reports.

2D NMR Correlation Data

2D NMR experiments were essential for establishing the connectivity between different parts of the **caramboxin** molecule. The following tables summarize the key correlations observed in the COSY, HSQC, and HMBC spectra.

Table 2. Key COSY Correlations for **Caramboxin**

Proton (δ , ppm)	Correlated Proton(s) (δ , ppm)
4.25 (H-8)	3.66 (H-7A), 3.18 (H-7B)
3.66 (H-7A)	4.25 (H-8)
3.18 (H-7B)	4.25 (H-8)
6.37 (H-2)	6.42 (H-4) (meta coupling)

Table 3. Key HSQC Correlations for **Caramboxin**

Proton (δ , ppm)	Correlated Carbon (δ , ppm)
6.37	110.0 (C-2)
6.42	100.5 (C-4)
3.66 / 3.18	35.9 (C-7)
4.25	53.5 (C-8)
3.80	55.4 (C-11)

Table 4. Key HMBC Correlations for **Caramboxin**

Proton (δ , ppm)	Correlated Carbon(s) (δ , ppm)
6.37 (H-2)	138.8 (C-1), 162.2 (C-3), 100.5 (C-4), 104.1 (C-6)
6.42 (H-4)	110.0 (C-2), 162.2 (C-3), 165.2 (C-5), 104.1 (C-6)
3.66 / 3.18 (H-7)	138.8 (C-1), 110.0 (C-2), 104.1 (C-6), 53.5 (C-8), 172.8 (C-9)
4.25 (H-8)	35.9 (C-7), 172.8 (C-9), 171.2 (C-10)
3.80 (H-11)	165.2 (C-5)

Experimental Protocols

Bio-guided Isolation of Caramboxin

The isolation of **caramboxin** from star fruit is a multi-step process involving extraction and chromatographic purification, guided by bioassays to track the neurotoxic activity.

- **Extraction:** Fresh star fruit (*Averrhoa carambola*) is homogenized and extracted with an aqueous solvent to isolate the water-soluble components, including **caramboxin**.
- **Preliminary Fractionation:** The crude aqueous extract is subjected to a primary fractionation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove highly polar and non-polar impurities.
- **Ion-Exchange Chromatography:** The active fraction is then purified using a cation-exchange chromatography column. **Caramboxin**, being an amino acid, will bind to the column and can be eluted with a salt or pH gradient.
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** The final purification is achieved using preparative RP-HPLC. A C18 column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
- **Purity Analysis:** The purity of the isolated **caramboxin** is assessed by analytical HPLC and its identity is confirmed by mass spectrometry.

2D NMR Data Acquisition

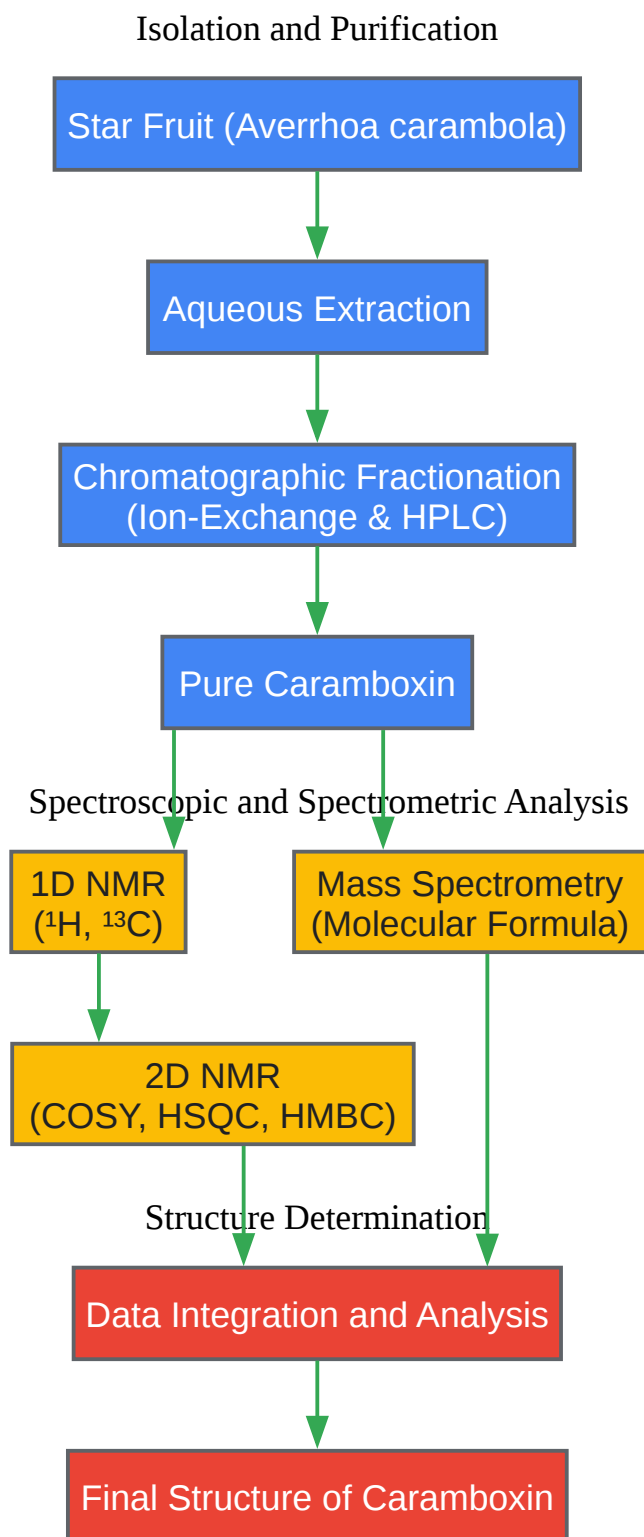
High-quality 2D NMR spectra are critical for unambiguous structural elucidation. The following is a general protocol for acquiring 2D NMR data for a small molecule like **caramboxin**.

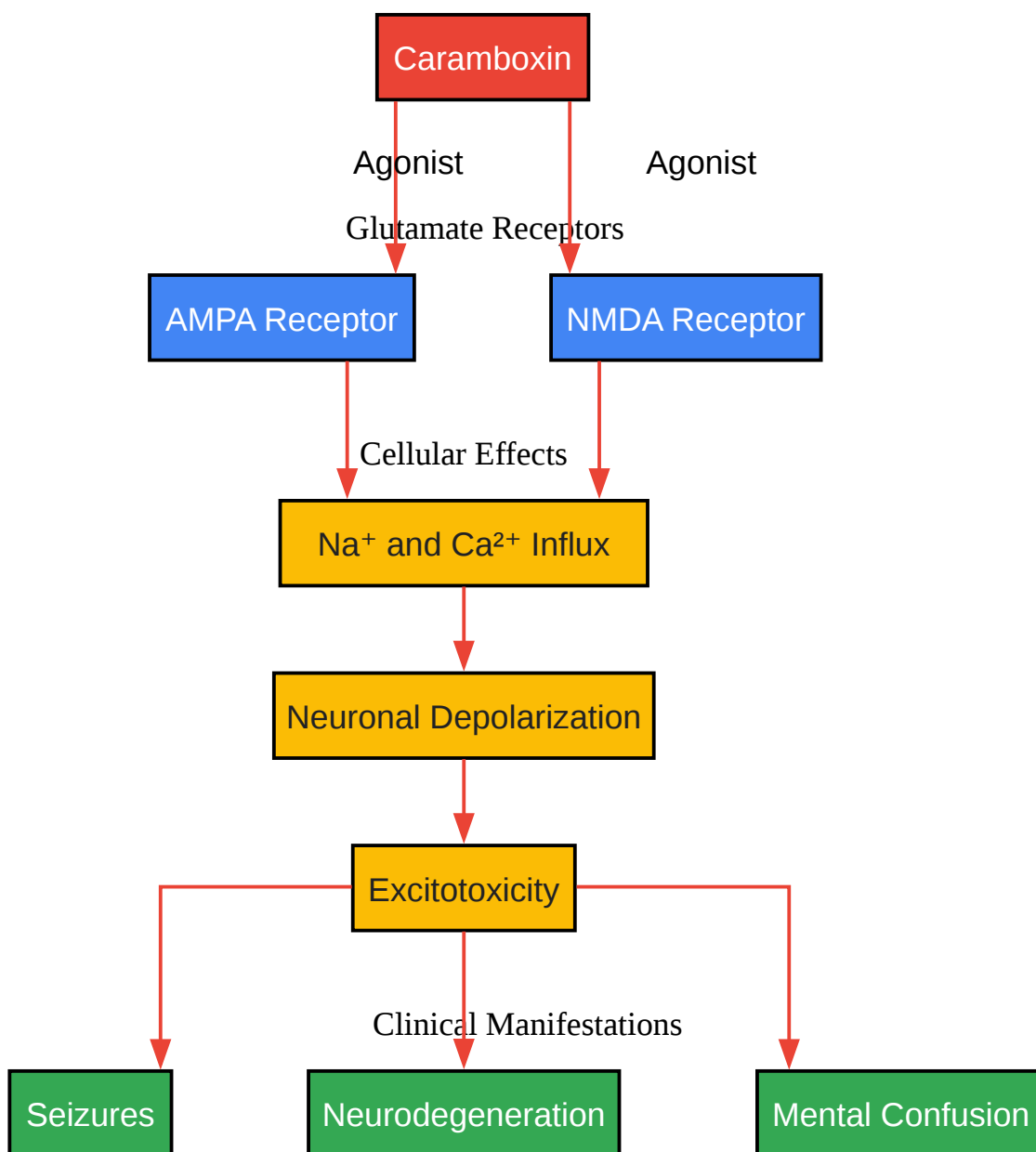
- **Sample Preparation:** Dissolve 5-10 mg of purified **caramboxin** in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Data acquisition is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- **1D Spectra Acquisition:** Acquire standard 1D ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra to determine the chemical shift ranges and to optimize acquisition parameters for the 2D experiments.
- **COSY (Correlation Spectroscopy):** Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify ^1H - ^1H spin-spin coupling networks. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t_1), and 8-16 scans per increment.
- **HSQC (Heteronuclear Single Quantum Coherence):** Acquire a gradient-enhanced, sensitivity-enhanced HSQC spectrum to determine one-bond ^1H - ^{13}C correlations. The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals. The number of increments in t_1 is typically 256-512, with 4-8 scans per increment.
- **HMBC (Heteronuclear Multiple Bond Correlation):** Acquire a gradient-enhanced HMBC spectrum to establish long-range (2-3 bond) ^1H - ^{13}C connectivities. The experiment should be optimized for a long-range coupling constant of approximately 8 Hz. The number of increments in t_1 is typically 256-512, with 16-64 scans per increment to achieve adequate signal-to-noise for the weaker long-range correlations.
- **Data Processing:** The acquired 2D data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

Visualizations

Experimental Workflow for Structural Elucidation





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